N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-(4-methylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-23-12-11-16-13-17(6-9-19(16)23)20(24)14-22-21(25)10-5-15-3-7-18(8-4-15)28(2,26)27/h3-4,6-9,11-13,20,24H,5,10,14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLRJTBQZGGBFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide, often referred to as a complex synthetic compound, is part of a broader class of indole derivatives. This compound has garnered attention for its potential biological activities, particularly in the context of receptor interactions and therapeutic applications. The following article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure includes an indole core, a hydroxyethyl side chain, and a methylsulfonyl phenyl moiety. These structural features contribute to its biological activity by enabling specific interactions with biological targets.
Structural Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C18H22N2O3S |
| IUPAC Name | This compound |
| Key Functional Groups | Indole, Hydroxyethyl, Methylsulfonyl |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been identified as a potential agonist for serotonin receptors (5-HT1D), which play critical roles in mood regulation and anxiety responses. The compound's mechanism involves:
- Binding Affinity : The indole moiety facilitates π-π stacking interactions and hydrogen bonding with receptor sites.
- Signal Modulation : Upon binding, the compound can activate or inhibit downstream signaling pathways, influencing neurotransmitter release.
Case Studies and Research Findings
- Antimicrobial Activity : In studies assessing the antimicrobial properties of related compounds, several indole derivatives demonstrated significant inhibition against various bacterial strains. For instance, compounds with similar indole structures showed effective antimicrobial activity with IC50 values ranging from 10–30 µM against Gram-positive bacteria .
- COX Inhibition : The compound's structural analogs have been evaluated for their cyclooxygenase (COX) inhibitory activities. A series of synthesized compounds exhibited potent COX-2 inhibition (IC50 = 0.10–0.31 µM), indicating that modifications in the structure can enhance anti-inflammatory properties .
- Antitumor Potential : Research has indicated that indole derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, certain analogs showed promising anticancer activity with IC50 values significantly lower than standard chemotherapy agents like doxorubicin .
Comparative Data Table
| Study Focus | Compound | Activity | IC50 Value (µM) |
|---|---|---|---|
| Antimicrobial | Indole derivatives | Bacterial inhibition | 10–30 |
| COX Inhibition | Methylsulfonyl phenyl derivatives | COX-2 inhibition | 0.10–0.31 |
| Antitumor | Indole-linked thiazoles | Cytotoxicity | < 10 |
Comparison with Similar Compounds
Indole Core Modifications
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide ():
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(methylsulfonyl)propanamide ():
- Contains a 2-substituted indole with chloro, methoxy, and methyl groups.
- The methylsulfonyl group is directly attached to the amide nitrogen, unlike the target compound’s phenyl-sulfonyl substitution.
- Synthesized via sulfonamide coupling, yielding moderate-to-high purity after flash chromatography .
Sulfonyl Group Variations
N-(Naphthalen-2-ylsulfonyl) Derivatives ():
- Larger aromatic sulfonyl groups (e.g., naphthalene-2-sulfonyl) reduce solubility but may improve target affinity due to extended π-π interactions.
- Example: 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(naphthalen-2-ylsulfonyl)propanamide (Yield: 8%) required HPLC purification, indicating synthetic complexity .
Pharmacological Implications (Inferred)
- Methylsulfonyl vs. Naphthalenesulfonyl : Methylsulfonyl groups (e.g., ) may improve aqueous solubility and CNS penetration compared to naphthalenesulfonyl derivatives (), which are more lipophilic but synthetically challenging .
- Indole Substitution Position : 5-Substituted indoles (target compound) vs. 3-substituted () could alter receptor-binding specificity due to steric and electronic differences.
Q & A
Q. Optimization Parameters :
- Temperature : Critical during exothermic steps (e.g., sulfonylation) to avoid decomposition.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance amidation efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Indole alkylation | NaH, DMF, 0°C → RT, 12 hr | 65 | 92 |
| Sulfonylation | 4-(Methylsulfonyl)benzoyl chloride, DMAP, CH₂Cl₂ | 78 | 94 |
| Amidation | EDC/HOBt, DMF, RT, 24 hr | 60 | 96 |
Basic: How is the compound structurally characterized in academic research?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Identifies indole protons (δ 7.2–7.8 ppm), hydroxyl groups (δ 2.1–2.5 ppm), and sulfonyl signals (δ 3.1 ppm) .
- ¹³C NMR : Confirms carbonyl (δ 170–175 ppm) and quaternary carbons .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 457.18) .
- X-ray Crystallography : Resolves 3D geometry, particularly for polymorph screening .
Basic: What initial biological activity assessments are conducted?
Methodological Answer:
- Enzyme Inhibition Assays : Test against COX-2 or kinases (IC₅₀ values) using fluorogenic substrates .
- Cell Viability Assays : Screen for cytotoxicity in cancer lines (e.g., MCF-7, HepG2) via MTT assays .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin receptors) to determine Kᵢ values .
Advanced: How can low yields in the final amidation step be addressed?
Methodological Answer:
Low yields (~60%) may arise from:
- Steric hindrance : Replace EDC with DCC (dicyclohexylcarbodiimide) for bulkier intermediates .
- Side reactions : Add 2% DIEA to neutralize acidic byproducts .
- Purification : Switch to preparative HPLC with a C18 column (ACN/water + 0.1% TFA) .
Advanced: How to resolve contradictions in reported biological activity across studies?
Methodological Answer:
Discrepancies (e.g., COX-2 IC₅₀ ranging from 50 nM to 1 µM) require:
Standardized Assays : Use identical buffer conditions (pH 7.4, 25°C) and enzyme batches .
Structural Confirmation : Verify batch purity via ¹H NMR and LC-MS to exclude degradation products .
Computational Docking : Compare binding poses in COX-2 active sites (e.g., using AutoDock Vina) to identify critical interactions .
Advanced: What strategies elucidate the compound’s mechanism of action?
Methodological Answer:
- Target Deconvolution :
- Chemical Proteomics : Use immobilized compound to pull down binding proteins from cell lysates .
- CRISPR Knockout : Validate target engagement by measuring activity in COX-2 KO vs. WT cells .
- Pathway Analysis : RNA-seq profiling post-treatment to identify dysregulated pathways (e.g., NF-κB or MAPK) .
Advanced: How to assess stability and degradation under physiological conditions?
Methodological Answer:
- Forced Degradation Studies :
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 48 hr; monitor by HPLC .
- Oxidative Stress : Treat with 0.1% H₂O₂; identify quinone derivatives via LC-MS .
- Metabolic Stability : Use liver microsomes (human/rat) to quantify half-life (t₁/₂) and CYP450 involvement .
Q. Table 2: Stability Profile
| Condition | Major Degradants | Half-Life (hr) |
|---|---|---|
| PBS (pH 7.4, 37°C) | Hydroxyamide derivative | 12 |
| 0.1% H₂O₂ | Sulfone oxide | 2 |
| Rat Liver Microsomes | Demethylated indole | 4 |
Advanced: How is computational modeling applied to optimize this compound?
Methodological Answer:
- QSAR Modeling : Train models on indole-sulfonamide analogs to predict logP and IC₅₀ .
- MD Simulations : Simulate ligand-receptor complexes (e.g., COX-2) for 100 ns to assess binding stability .
- ADMET Prediction : Use SwissADME to optimize solubility (>50 µM) and reduce hepatotoxicity (e.g., lower logP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
